molecular formula C9H13N B3360150 2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine CAS No. 88474-05-9

2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine

Cat. No.: B3360150
CAS No.: 88474-05-9
M. Wt: 135.21 g/mol
InChI Key: WVHIBUZKBJWBLY-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine is a pyrrolizine derivative of interest in medicinal chemistry and pharmaceutical research. The pyrrolizine scaffold is a bicyclic ring system found in compounds with a broad spectrum of biological activities . Research into analogous pyrrolizine structures has shown potential for anti-inflammatory and analgesic applications, with some derivatives acting as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, a profile that may offer improved safety over traditional non-steroidal anti-inflammatory drugs (NSAIDs) . Other pyrrolizine derivatives have been investigated as precursors for bifunctional alkylating agents with antitumor properties, capable of forming interstrand cross-links in DNA . This compound serves as a versatile chemical building block for the synthesis of more complex, biologically active molecules and for probing biological mechanisms. Researchers can utilize this compound for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in organic synthesis. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,5-dimethyl-2,3-dihydro-1H-pyrrolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-5-9-4-3-8(2)10(9)6-7/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHIBUZKBJWBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=C(N2C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10524666
Record name 2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10524666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88474-05-9
Record name 2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10524666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine typically involves cycloaddition reactions. One common method is the [2+3] cycloaddition reaction of azomethine ylides, which are prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . When sarcosine is used instead of proline, functionalized spiropyrrolizines are obtained .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.

    Reduction: This can lead to the formation of more saturated derivatives.

    Substitution: This can occur at the nitrogen atom or the carbon atoms in the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce more saturated pyrrolizine derivatives.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block for Complex Molecules
One of the primary applications of 2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine is its role as a building block in organic synthesis. It can be utilized in cycloaddition reactions to form more complex structures. For example, it can be synthesized through [2+3] cycloaddition reactions involving azomethine ylides and acetylenedicarboxylates.

Table 1: Synthetic Routes for this compound

Method Description
CycloadditionInvolves azomethine ylides reacting with acetylenedicarboxylates
Multi-step Organic ReactionsCondensation followed by cyclization and esterification

Biological Activities

Antimicrobial and Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit significant biological activities. Notably, certain derivatives have demonstrated antimicrobial and anti-inflammatory effects. For instance, compounds derived from this structure have shown efficacy against various cancer cell lines in vitro and in vivo .

Case Study: Antileukemic Activity
A study highlighted the antileukemic potential of 5-substituted derivatives of this compound. In vivo assays indicated that these compounds displayed significant activity against leukemia cell lines (L1210 and P-388), with some achieving "cures" at low dosage levels .

Medicinal Applications

Drug Development
The pharmacological properties of pyrrolizine derivatives make them promising candidates for drug development. For example, compounds like licofelone have been identified as dual inhibitors of cyclooxygenase enzymes, indicating potential applications in treating inflammatory diseases .

Table 2: Pharmacological Properties of Pyrrolizine Derivatives

Compound Activity IC50 (μM)
LicofeloneCOX inhibitor5.5
Compound 6oAnticancer against HepG-222.27
Compound 6dAnticancer against HCT-1163.88

Industrial Applications

Material Development
In industry, this compound is being explored for the development of new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material characteristics such as durability and reactivity .

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine involves its interaction with various molecular targets. The nitrogen atom in the ring system can participate in hydrogen bonding and other interactions with biological molecules. This can affect pathways related to inflammation, microbial growth, and other biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Key Properties Applications References
2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine 2,5-dimethyl Planar pyrrolizine ring; synthetic versatility Medicinal chemistry intermediates
6,6-Dimethyl-1-phenyl-6,7-dihydro-5H-pyrrolizin-2-yl(thiophen-2-yl)methanone Phenyl, thenoyl Higher crystal density (1.387 g/cm³); planar ring A Crystallography, materials science
5-Acetyl-2,3-dihydro-1H-pyrrolizine Acetyl Metabolite detected in foods; bitter taste Biomarker for food consumption
7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine derivatives CF₃, halogen/acyl groups Enhanced electrophilicity; stable under halogenation Anticancer/antiviral drug candidates
2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexyne tert-Butylperoxy Hazardous (oxidizer); thermally unstable Polymer initiators, refrigerants

Key Findings :

  • Electron-Withdrawing Groups: The introduction of a thenoyl group () increases crystal density compared to methyl substituents, likely due to enhanced van der Waals interactions .
  • Fluorinated Derivatives : Trifluoromethyl groups () improve electrophilic reactivity, enabling regioselective halogenation for drug synthesis .
  • Safety Profiles : Unlike hazardous peroxides (e.g., 2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexyne), the parent pyrrolizine lacks oxidizing properties, making it safer for pharmaceutical use .

Key Findings :

  • Halogenation of the pyrrolizine core () proceeds efficiently with N-bromosuccinimide, yielding 5-bromo derivatives for further functionalization.
  • Peroxide synthesis () requires strict temperature control to avoid explosive decomposition, unlike the milder conditions for pyrrolizine derivatization.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine and its derivatives?

  • Methodological Answer : Synthesis typically begins with functionalized pyrrolizine precursors. For example, halogenation and acylation of 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine using N-halogen succinimides (e.g., NBS, NCS) or acylating reagents (e.g., acetyl chloride) under inert atmospheres yields 5-substituted derivatives. Multi-step protocols involving Michael addition, cyclization, or peroxy-mediated crosslinking (e.g., using tert-butyl peroxides) are also employed for structural diversification. Key intermediates include 5-aroyl derivatives, which are synthesized via coupling reactions with aroyl chlorides .

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and substituent positions. For instance, ^1H-NMR signals at δ 2.08–2.14 ppm (6H, CH₃) and ^13C-NMR peaks near 13.05 ppm (CH₃) are diagnostic for methyl groups. High-Resolution Mass Spectrometry (HRMS) with APCI ionization validates molecular weights (e.g., [M]+ at m/z 452.2402). Crystallographic refinement using programs like SHELXL ensures precise structural determination .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : The compound is classified as hazardous due to its peroxide-containing derivatives (e.g., 2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexyne). Protocols include:

  • Using inert diluents (e.g., type A diluents ≥10%) to reduce explosive risks.
  • Avoiding contact with transition metals or organic acids to prevent decomposition.
  • Storage at ≤25°C in flame-resistant containers. Safety data sheets (SDS) for related peroxides (CAS 1068-27-5) mandate ventilation and PPE compliance .

Advanced Research Questions

Q. How can acylation reactions of this compound be optimized for higher yields?

  • Methodological Answer : Reaction optimization involves:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution at the 5-position.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DCM) improve reagent solubility.
  • Temperature control : Maintaining 0–5°C during acylation minimizes side reactions.
  • Workup strategies : Hydrolysis of intermediates (e.g., 1,1-dicarboxylates) under acidic conditions (pH 2–3) followed by decarboxylation yields pharmacologically active acids (e.g., ketorolac precursors) .

Q. What challenges arise in achieving regioselectivity during halogenation of this compound?

  • Methodological Answer : Regioselectivity is influenced by:

  • Electronic effects : Electron-rich positions (C-5) favor electrophilic halogenation.
  • Steric hindrance : Methyl groups at C-2 and C-5 may divert halogenation to less hindered sites.
  • Reagent choice : N-Bromosuccinimide (NBS) in CCl₄ selectively brominates the pyrrolizine core, while iodine monochloride (ICl) may require directing groups. Computational modeling (DFT) predicts reactive sites to guide experimental design .

Q. How do substituents on the pyrrolizine core modulate pharmacological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Trifluoromethyl groups : Enhance metabolic stability and bioavailability (e.g., 7-(trifluoromethyl) derivatives).
  • Aroyl substituents : Improve binding to cyclooxygenase (COX) enzymes, as seen in anti-inflammatory agents.
  • Halogenation : Increases lipophilicity, affecting blood-brain barrier penetration. In vitro assays (e.g., COX-2 inhibition) and pharmacokinetic profiling (e.g., t½ in rodent models) validate these effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine
Reactant of Route 2
2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine

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